molecular formula C13H16N2 B15146632 3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline

3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline

Cat. No.: B15146632
M. Wt: 200.28 g/mol
InChI Key: NTOVSNCCWVOPTN-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline is a heterocyclic compound that features both a quinoline and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline typically involves the cyclization of appropriate precursors

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the quinoline ring, converting it to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.

    1,2,3,4-Tetrahydroquinoline: Lacks the pyrrole ring, making it less complex.

    2-Aminobenzylamine: A precursor in the synthesis of the target compound.

Uniqueness

3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline is unique due to the presence of both a quinoline and a pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H16N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,11,15H,3,6-9H2

InChI Key

NTOVSNCCWVOPTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2CC3=CC=CC=C3NC2

Origin of Product

United States

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